molecular formula C19H22F2N2OS B2586525 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide CAS No. 955229-44-4

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2586525
CAS No.: 955229-44-4
M. Wt: 364.45
InChI Key: HETOAMDALXHPFY-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide is a synthetic benzamide derivative of interest in chemical and agricultural research. Its molecular structure incorporates a 3,4-difluorobenzamide core, a thiophen-3-yl heterocycle, and an azepane ring, features commonly associated with bioactive properties. Compounds with similar structural motifs, particularly those containing the thiophene ring, have been investigated for their potential as fungicidal agents . Research on analogous N-(thiophen-2-yl)nicotinamide derivatives has demonstrated significant in vivo fungicidal activity against destructive plant pathogens like cucumber downy mildew, suggesting the thiophene moiety is a valuable scaffold in agrochemical discovery . Furthermore, the 3,4-difluorobenzamide component is a recognized pharmacophore in medicinal chemistry, with related compounds being studied for their activity on various biological targets . The presence of the azepane ring may influence the compound's physicochemical properties and bioavailability. This combination of features makes this compound a potentially valuable chemical tool for researchers exploring new agrochemical candidates or studying structure-activity relationships in heterocyclic chemistry. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2OS/c20-16-6-5-14(11-17(16)21)19(24)22-12-18(15-7-10-25-13-15)23-8-3-1-2-4-9-23/h5-7,10-11,13,18H,1-4,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOAMDALXHPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 391.55 g/mol. The compound features an azepane ring, thiophene moieties, and a difluorobenzamide structure, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC19H25N3O2S
Molecular Weight391.55 g/mol
CAS Number946303-77-1

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Azepane Ring : This is typically achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiophene Group : This can be accomplished via coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Difluorobenzamide Moiety : This step often involves electrophilic aromatic substitution reactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The difluorobenzamide group may interact with active sites of enzymes, inhibiting their function. This has been observed in related compounds targeting specific enzymes involved in metabolic pathways.
  • Receptor Binding : The structural components may allow binding to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter dynamics and exhibiting anxiolytic or antidepressant effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : The presence of the thiophene ring has been associated with antimicrobial activity against various pathogens.

Case Studies

  • Antitumor Effects :
    • A study demonstrated that related compounds with difluorobenzamide moieties exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential for development as anticancer agents.
  • Neuropharmacological Studies :
    • Research on similar azepane-containing compounds indicated modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to therapeutic effects in mood disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Key Functional Groups Reported Applications
Target Compound 3,4-difluoro Azepane, thiophen-3-yl, ethyl Not specified (hypothesized)
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) 3-isopropoxy, 2-trifluoromethyl Trifluoromethyl, isopropoxy Pesticide (fungicide)
Etobenzanid (N-(2,3-dichlorophenyl)-4-ethoxymethoxybenzamide) 2,3-dichloro, 4-ethoxymethoxy Ethoxymethoxy, dichlorophenyl Pesticide (herbicide)
PT-ADA-PPR () Not applicable (polymeric) Thiophene, adamantane, amide Biomedical imaging (lysosomal)

Key Observations:

Fluorine vs. Chlorine/Trifluoromethyl :

  • The target’s 3,4-difluoro substitution contrasts with flutolanil’s trifluoromethyl and etobenzanid’s dichloro groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase polarity compared to bulkier groups like trifluoromethyl .
  • In pesticides, chloro and trifluoromethyl groups enhance lipophilicity and target binding , whereas the target’s difluoro substitution might favor solubility and metabolic stability.

Azepane vs. Other Amines :

  • Azepane’s seven-membered ring offers conformational flexibility compared to smaller cyclic amines. This could improve binding to proteins with larger active sites, a feature absent in rigid adamantane-based PT-ADA-PPR .

Thiophene vs. However, PT-ADA-PPR’s polymeric structure enables dual-color imaging, while the target’s smaller size may limit such applications.

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